molecular formula C11H17N2NaO3 B14702291 R(+)-Pentobarbital CAS No. 21642-83-1

R(+)-Pentobarbital

Cat. No.: B14702291
CAS No.: 21642-83-1
M. Wt: 248.25 g/mol
InChI Key: QGMRQYFBGABWDR-OGFXRTJISA-M
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Description

R(+)-Pentobarbital is a chiral barbiturate derivative known for its sedative and hypnotic properties. It is a short-acting barbiturate that is effective in inducing sleep, causing sedation, and controlling certain types of seizures . This compound is often used in medical settings for its ability to depress the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of R(+)-Pentobarbital typically involves the reaction of malonic acid derivatives with urea or thiourea under acidic conditions to form barbituric acid. This is followed by alkylation reactions to introduce the desired substituents at the 5-position of the barbituric acid ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar chemical reactions but optimized for efficiency and yield. This includes the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions and improve the overall production rate .

Chemical Reactions Analysis

Types of Reactions

R(+)-Pentobarbital undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

R(+)-Pentobarbital has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Employed in studies of enzyme inhibition and protein-ligand interactions due to its ability to bind to specific molecular targets.

    Medicine: Widely used in pharmacological research to investigate its effects on the central nervous system and its potential therapeutic applications in treating insomnia and seizures.

    Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes

Mechanism of Action

R(+)-Pentobarbital exerts its effects by binding to a distinct site on the GABAA receptor, which is associated with a chloride ion channel. This binding increases the duration of time for which the chloride ion channel remains open, thereby enhancing the inhibitory effect of GABA (gamma-aminobutyric acid) in the thalamus. This results in a prolonged inhibitory effect on neuronal activity, leading to sedation and hypnosis .

Comparison with Similar Compounds

R(+)-Pentobarbital is unique among barbiturates due to its specific stereochemistry, which influences its binding affinity and pharmacological effects. Similar compounds include:

Properties

CAS No.

21642-83-1

Molecular Formula

C11H17N2NaO3

Molecular Weight

248.25 g/mol

IUPAC Name

sodium;5-ethyl-5-[(2R)-pentan-2-yl]pyrimidin-3-ide-2,4,6-trione

InChI

InChI=1S/C11H18N2O3.Na/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15;/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16);/q;+1/p-1/t7-;/m1./s1

InChI Key

QGMRQYFBGABWDR-OGFXRTJISA-M

Isomeric SMILES

CCC[C@@H](C)C1(C(=O)NC(=O)[N-]C1=O)CC.[Na+]

Canonical SMILES

CCCC(C)C1(C(=O)NC(=O)[N-]C1=O)CC.[Na+]

Origin of Product

United States

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